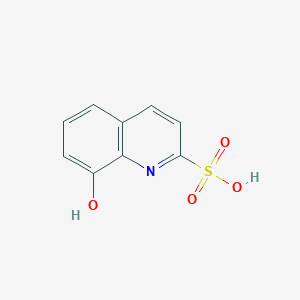
8-Hydroxyquinoline-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-2-sulfonic acid (8-HQS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonated derivative of 8-hydroxyquinoline, which is a heterocyclic organic compound. 8-HQS is commonly used as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of applications, including analytical chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 8-Hydroxyquinoline-2-sulfonic acid is related to its ability to chelate metal ions. When 8-Hydroxyquinoline-2-sulfonic acid binds to a metal ion, it forms a stable complex that is resistant to degradation. This property makes it useful in a variety of applications, including the detection and quantification of metal ions in solution.
Biochemical and Physiological Effects
8-Hydroxyquinoline-2-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which means it can inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 8-Hydroxyquinoline-2-sulfonic acid in lab experiments is its ability to chelate metal ions. This property makes it useful in a variety of applications, including the determination of metal ions in solution and the synthesis of metal-containing compounds. However, one limitation of using 8-Hydroxyquinoline-2-sulfonic acid is its potential toxicity. It has been shown to be toxic to certain cell types, which means it must be used with caution in certain experiments.
Direcciones Futuras
There are several future directions for the use of 8-Hydroxyquinoline-2-sulfonic acid in scientific research. One potential application is in the development of new materials. 8-Hydroxyquinoline-2-sulfonic acid has been shown to be useful in the synthesis of metal-containing polymers, which could have a variety of applications in materials science. Additionally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new drugs. Its antioxidant and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Finally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new analytical techniques. Its ability to chelate metal ions could be used to develop new methods for the detection and quantification of metal ions in solution.
Métodos De Síntesis
The synthesis of 8-Hydroxyquinoline-2-sulfonic acid can be achieved through several methods. One common method involves the sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-2-sulfonic acid has been widely used in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry. It is commonly used as a reagent for the determination of metal ions in solution. This is due to its ability to form stable complexes with metal ions, which can be easily detected and quantified using various analytical techniques.
Propiedades
Nombre del producto |
8-Hydroxyquinoline-2-sulfonic acid |
|---|---|
Fórmula molecular |
C9H7NO4S |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |
Clave InChI |
QLJOSEUOQHDGTQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)

![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
